4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(4-fluorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(3-chloropyridin-4-yl)oxymethyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c19-16-11-21-8-5-17(16)25-12-13-6-9-23(10-7-13)18(24)22-15-3-1-14(20)2-4-15/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZPTPFHLXWGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butyl Piperidine-1-Carboxylate Intermediate
The synthesis begins with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , a common intermediate for introducing diverse substituents. Conversion of the hydroxyl group to a mesylate (methylsulfonyloxy) enables nucleophilic displacement.
Procedure :
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is treated with methanesulfonyl chloride in dichloromethane using triethylamine as a base.
-
The mesylate intermediate is isolated in >90% yield and used directly in subsequent steps.
Introduction of the (3-Chloropyridin-4-yl)Oxy Methyl Group
Nucleophilic Substitution with 3-Chloropyridin-4-ol
The mesylate undergoes displacement with 3-chloropyridin-4-ol under basic conditions.
Optimized Conditions :
-
Base : Cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C for 12–18 hours.
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Yield : 58–60% after column chromatography (DCM/MeOH gradients).
Mechanistic Insight :
CsF activates the hydroxyl group of 3-chloropyridin-4-ol by deprotonation, generating a nucleophilic alkoxide that attacks the mesylate. DMA polarizes the reaction medium, enhancing ion-pair reactivity.
Alternative Conditions :
-
Potassium carbonate (K₂CO₃) in ethanol/water under reflux yields 84% but requires longer reaction times (16.5 hours).
Deprotection of the tert-Butyl Carbamate
Acidic Hydrolysis
The tert-butyloxycarbonyl (Boc) group is removed using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane.
Procedure :
-
4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine is treated with 4M HCl in dioxane for 2 hours at 25°C.
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The amine hydrochloride is isolated quantitatively and used without further purification.
Formation of the N-(4-Fluorophenyl)Carboxamide
Carbamoylation with 4-Fluorophenyl Isocyanate
The free amine reacts with 4-fluorophenyl isocyanate in tetrahydrofuran (THF) to form the target carboxamide.
Optimized Conditions :
Side Reactions :
-
Excess isocyanate may lead to urea formation, necessitating stoichiometric control.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Mesylation | MsCl, Et₃N, DCM, 0°C→25°C | >90% | High efficiency | Moisture-sensitive |
| Etherification | CsF, DMA, 85°C, 12h | 58–60% | Fast kinetics | Moderate yield |
| Etherification | K₂CO₃, EtOH/H₂O, reflux, 16.5h | 84% | Eco-friendly solvents | Long reaction time |
| Deprotection | 4M HCl, dioxane, 2h | 99% | Quantitative | Corrosive conditions |
| Carbamoylation | 4-Fluorophenyl isocyanate, THF, 12h | 75–80% | High regioselectivity | Requires anhydrous conditions |
Scale-Up Considerations and Process Optimization
Solvent Selection for Industrial Production
Ethanol/water mixtures are preferred for large-scale etherifications due to lower toxicity and cost. Conversely, DMA, while effective, poses challenges in waste disposal.
Biological Activity
The compound 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic molecule with significant potential in medicinal chemistry, particularly as a therapeutic agent. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine core substituted with a chloropyridinyl group and a fluorophenyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.
Research indicates that this compound acts primarily as a Met kinase inhibitor , which is crucial in various cellular processes, including proliferation, survival, and migration. The overexpression of the hepatocyte growth factor (HGF) and activation of the Met receptor have been associated with tumor progression and metastasis in several cancers .
Pharmacological Activity
The biological activity of the compound can be categorized into the following areas:
- Antitumor Activity : The compound has demonstrated significant antitumor effects in preclinical models. For instance, it exhibited complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration .
- Kinase Inhibition : It has been shown to selectively inhibit Met kinase, which is essential for cancer cell signaling pathways. Substitutions on the pyridine ring have been linked to improved enzyme potency and selectivity .
Case Studies
- GTL-16 Human Gastric Carcinoma Model : In this study, the compound was administered orally, leading to complete tumor stasis. This finding underscores its potential as an effective treatment for gastric cancer .
- Phase I Clinical Trials : Due to its favorable pharmacokinetic profile and safety data, the compound has advanced into Phase I clinical trials, highlighting its therapeutic promise .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperidine substituents, aryl groups, or core modifications. Below is a detailed comparison:
Piperidine-1-Carboxamide Derivatives with Aryl Substituents
- Compound (6): 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride () Key Differences: Replaces the [(3-chloropyridin-4-yl)oxy]methyl group with a 2-aminoethyl chain. Implications: The aminoethyl group may enhance solubility but reduce lipophilicity compared to the chloropyridinyloxy moiety.
- Compound (5): N-(4-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide () Key Differences: Substitutes the chloropyridinyloxy group with a benzodiazolyl ring. Synthesis: 74% yield via piperidine-isocyanate coupling .
Piperidine Derivatives with Ureido-Methyl Substituents
4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide ()
- Key Differences : Features a ureido-methyl group with a dimethoxybenzyl side chain.
- Properties : Molecular weight 444.5, SMILES:
COc1ccc(CNC(=O)NCC2CCN(C(=O)Nc3ccc(F)cc3)CC2)cc1OC. - Implications : The polar ureido group may improve target binding but reduce membrane permeability relative to the chloropyridinyloxy group.
- 4-((3-(4-Chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide () Key Differences: Substitutes dimethoxybenzyl with a 4-chlorobenzyl group. Properties: Molecular weight 418.9, SMILES: Clc1ccc(CNC(=O)NCC2CCN(C(=O)Nc3ccc(F)cc3)CC2)cc1 .
Piperidine-Acetamide Analog with Shared Substituent
- 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide ()
Structural and Functional Implications
Substituent Effects on Physicochemical Properties
Pharmacological Relevance
- Enzyme Inhibitors : Benzodiazolyl derivatives () inhibit 8-oxo enzymes, hinting at applications in oxidative stress management .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(4-fluorophenyl)piperidine-1-carboxamide, and how are key intermediates characterized?
- Answer: The compound is synthesized via multi-step reactions, including nucleophilic substitution of 3-chloro-4-hydroxypyridine with a chloromethyl intermediate, followed by amide coupling with N-(4-fluorophenyl)piperidine-1-carboxamide. Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity, IR spectroscopy to verify carboxamide formation (C=O stretch at ~1650 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer:
- NMR spectroscopy : 1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and piperidine protons (δ 1.5–3.5 ppm). 13C NMR confirms carbonyl carbons (δ ~165 ppm) and pyridine/piperidine carbons.
- IR spectroscopy : Detects carboxamide C=O stretches (~1650 cm⁻¹) and C-Cl stretches (~750 cm⁻¹).
- High-resolution MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 390.1) .
Q. How is crystallographic data used to resolve molecular conformation?
- Answer: Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., C-Cl: ~1.73 Å), dihedral angles between pyridine and piperidine rings, and hydrogen-bonding networks (N-H⋯O interactions). Crystallization in methanol at 4°C optimizes crystal quality. Data refinement software (e.g., SHELXL) calculates R-factors (<0.05) to validate accuracy .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate amide coupling.
- Temperature control : Reactions at 60–80°C balance speed and side-product minimization.
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify critical parameters (e.g., pH, stoichiometry). HPLC monitors purity (>98%) post-purification .
Q. How can structural modifications improve the pharmacokinetic profile of this compound?
- Answer:
- Substituent engineering : Introducing trifluoromethyl groups enhances solubility (logP reduction by ~0.5 units) and metabolic stability.
- Prodrug strategies : Esterification of the carboxamide improves oral bioavailability.
- In vivo assays : Pharmacokinetic studies in rodent models measure AUC (area under the curve) and half-life (t₁/₂) to assess improvements .
Q. How to address discrepancies in reported biological activity data across studies?
- Answer:
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays).
- Purity validation : Use HPLC-MS to rule out impurities (>99% purity required).
- Structure-activity relationship (SAR) : Test analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl) to isolate bioactivity contributors .
Q. What computational methods validate molecular interactions with biological targets?
- Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes to kinase domains (e.g., EGFR, IC₅₀ = 12 nM).
- Molecular dynamics simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
- Free-energy calculations (MM/PBSA) : Quantify ΔGbinding for lead optimization .
Data Contradiction Analysis
Q. How to resolve conflicting crystallography data on molecular conformation?
- Answer: Replicate crystallization in alternative solvents (e.g., acetonitrile vs. methanol) to assess polymorphism. Compare unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) and hydrogen-bonding motifs. Pair experimental SC-XRD with DFT calculations (B3LYP/6-311+G(d,p)) to validate energetically favorable conformers .
Q. Why do SAR studies show variable potency against related enzyme isoforms?
- Answer: Perform kinase selectivity profiling (Eurofins KinaseProfiler™) to identify off-target interactions. Analyze conserved vs. divergent residues in ATP-binding pockets (e.g., EGFR T790M mutation reduces affinity by 10-fold). Co-crystallization with isoforms (e.g., HER2 vs. EGFR) clarifies steric/electronic effects .
Methodological Tables
Table 1: Key Synthetic Parameters for Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | +25% vs. THF |
| Temperature | 70°C | +15% vs. 50°C |
| Catalyst (ZnCl₂) | 0.5 equiv. | +30% efficiency |
| Reaction Time | 12 h | Purity >98% |
| Data from |
Table 2: Comparative Bioactivity of Structural Analogs
| Compound Modification | IC₅₀ (EGFR) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl | 12 nM | 45 |
| 3-Chlorophenyl | 28 nM | 28 |
| Trifluoromethyl substitution | 8 nM | 62 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
